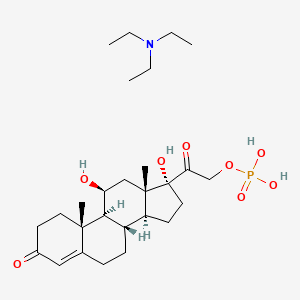

Hydrocortisone phosphate triethylamine

Descripción general

Descripción

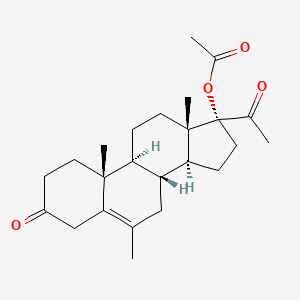

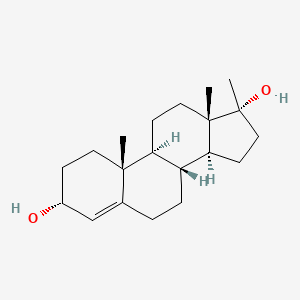

Hydrocortisone phosphate triethylamine, also known as Cortisol 21-phosphate triethylamine salt or (11β)-11,17-Dihydroxy-21-(phosphonooxy)pregn-4-ene-3,20-dione triethylamine salt, is a pharmaceutical compound . It is used as a reference standard in specified quality tests and assays as specified in the USP compendia .

Molecular Structure Analysis

The empirical formula of Hydrocortisone phosphate triethylamine is C21H31O8P · C6H15N . It has a molecular weight of 543.63 . The compound is a combination of hydrocortisone and triethylamine, indicating a complex structure with multiple functional groups.Physical And Chemical Properties Analysis

Hydrocortisone phosphate triethylamine is a pharmaceutical primary standard . The compound has a molecular weight of 543.63 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.Aplicaciones Científicas De Investigación

Hydrocortisone is used in managing ocular conditions due to its low anti-inflammatory properties and short duration of action. A study investigated its penetration capabilities into the anterior chamber of the eye when used as eye drops, highlighting the need for ophthalmologists to consider the lowest effective dose to minimize side effects like intraocular pressure increase or cataract development (Cagini et al., 2021).

In patients with septic shock, hydrocortisone therapy did not significantly improve survival or reverse shock, although it did hasten the reversal of shock in some patients (Sprung et al., 2008).

Hydrocortisone's efficacy in enhancing transcutaneous delivery via phonophoresis was explored, but no increase in serum cortisol concentrations following treatment was detected, suggesting no significant penetration through the epidermis (Bare et al., 1996).

Stress doses of hydrocortisone have been shown to reverse hyperdynamic septic shock more quickly than a placebo, reducing the time to cessation of vasopressor support in human septic shock (Briegel et al., 1999).

Hydrocortisone has been used in the biotransformation of other steroid drugs. An example is its production through the biotransformation of acetylated cortexolone in the filamentous fungus Absidia orchidis (Chen et al., 2019).

Phonophoretic application of hydrocortisone has been used in treating temporomandibular joint dysfunction, demonstrating its versatility in various medical applications (Wing, 1982).

Research on pharmacokinetics and pharmacodynamics following intra-articular administration of steroids, including hydrocortisone, indicated complete absorption from the injection site and identified threshold concentrations for maximum endogenous hydrocortisone suppression (Derendorf et al., 1986).

Hydrocortisone has been investigated for its effects on the metabolism, as observed in a metabonomic study that explored biochemical changes induced by hydrocortisone in an animal model (Chen et al., 2005).

Hydrocortisone has been studied for its potential in postnatal treatment to prevent or treat bronchopulmonary dysplasia in preterm infants, although its efficacy in this area remains inconclusive (Doyle et al., 2010).

Research into hydrogel systems containing hydrocortisone for colon-targeted drug delivery demonstrated the potential of hydrocortisone in various drug delivery systems (Liu et al., 2007).

Safety And Hazards

Hydrocortisone phosphate triethylamine is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction .

Direcciones Futuras

A recent research paper highlighted the therapeutic effects of hydrocortisone in sepsis and summarized the mechanisms by which hydrocortisone acted on the vascular endothelial cells . The paper pointed out that the mechanisms by which the combination therapy with other drugs enhances the effects of hydrocortisone are still unclear and need to be clarified to determine the benefit of the treatment of sepsis . This suggests that future research could focus on these areas.

Propiedades

IUPAC Name |

N,N-diethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O8P.C6H15N/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-4-7(5-2)6-3/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);4-6H2,1-3H3/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOLETVLSIWCFR-WDCKKOMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocortisone phosphate triethylamine | |

CAS RN |

122764-80-1 | |

| Record name | Hydrocortisone phosphate triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122764801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROCORTISONE PHOSPHATE TRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW76E0940U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.